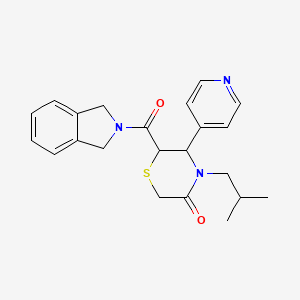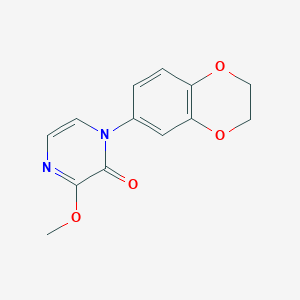![molecular formula C19H26N4O2 B6454214 2-methoxy-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one CAS No. 2549013-78-5](/img/structure/B6454214.png)
2-methoxy-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is a complex organic compound that belongs to the benzodiazole class. This compound is noted for its intriguing molecular structure, combining elements typical of various pharmacologically active compounds. Its unique configuration makes it a point of interest for both chemical synthesis and biological activity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one typically involves multiple steps, starting with the construction of the benzodiazole core. This is followed by the integration of the pyrrolo[3,4-c]pyrrole scaffold. The final steps include the addition of the methoxy group and the propan-2-yl substituent. Common reagents and conditions include:
Condensation reactions for forming the benzodiazole ring.
Cyclization reactions under acidic or basic conditions.
Methoxylation using methanol and a suitable catalyst.
Industrial Production Methods
For industrial-scale production, the process is often optimized for yield and purity. This involves the use of high-throughput automated systems for multi-step synthesis, minimizing side reactions and maximizing the efficiency of each synthetic step. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one can undergo a variety of chemical reactions:
Oxidation: The methoxy group can be converted to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The benzodiazole ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The methoxy group can be replaced with other functional groups under nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or other peroxides.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkyl halides, amines, or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions vary depending on the reaction conditions. Oxidation yields carbonyl derivatives, reduction gives dihydro or tetrahydro compounds, and substitution leads to a variety of functionalized derivatives.
Scientific Research Applications
In Chemistry
This compound is useful in the study of heterocyclic chemistry and the development of novel synthetic methodologies. Its complex structure makes it a valuable template for testing new reactions and catalysts.
In Biology and Medicine
The compound’s benzodiazole core and octahydropyrrolo[3,4-c]pyrrole scaffold are structures commonly found in bioactive molecules. Research has shown that derivatives of this compound exhibit potential anti-cancer, anti-inflammatory, and anti-microbial properties. Its unique structure allows for the exploration of various biological pathways and molecular targets.
In Industry
In the pharmaceutical industry, this compound can serve as a lead compound for the development of new drugs. Its unique structure might also find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. The benzodiazole ring can intercalate with DNA, affecting transcription and replication processes. The pyrrolo[3,4-c]pyrrole scaffold can interact with protein active sites, inhibiting or activating enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole derivatives: Similar in their ring structure but differ in their substituents.
Octahydropyrrolo[3,4-c]pyrrole derivatives: Share the core scaffold but have varying functional groups.
Uniqueness
What sets 2-methoxy-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one apart is its combination of these two structural elements, along with the specific substitutions that enhance its chemical reactivity and biological activity.
So, this covers the details of the compound this compound
Properties
IUPAC Name |
2-methoxy-1-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13(2)23-17-7-5-4-6-16(17)20-19(23)22-10-14-8-21(9-15(14)11-22)18(24)12-25-3/h4-7,13-15H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOLGQWQIBYREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-6-methyl-2-[4-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6454137.png)
![2-tert-butyl-N-cyclohexyl-N-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454138.png)
![1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B6454141.png)
![2-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454143.png)
![2-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454151.png)
![6-(cyclopentylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6454164.png)
![5-fluoro-2-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454172.png)
![2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454184.png)
![3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B6454190.png)
![2-{[2-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine](/img/structure/B6454200.png)

![2-[2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6454234.png)
![2-{4-[2-(benzylsulfanyl)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454237.png)
